Cas no 638142-16-2 (5-methyl-3-{2-5-methyl-2-(propan-2-yl)phenoxyethyl}-2,3-dihydro-1,3-benzoxazol-2-one)
5-methyl-3-{2-5-methyl-2-(propan-2-yl)phenoxyethyl}-2,3-dihydro-1,3-benzoxazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-3-{2-5-methyl-2-(propan-2-yl)phenoxyethyl}-2,3-dihydro-1,3-benzoxazol-2-one
- Z57728707
- 5-methyl-3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1,3-benzoxazol-2-one
- F1572-0101
- 3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
- AKOS001175717
- 638142-16-2
- 5-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one
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- Inchi: 1S/C20H23NO3/c1-13(2)16-7-5-15(4)12-19(16)23-10-9-21-17-11-14(3)6-8-18(17)24-20(21)22/h5-8,11-13H,9-10H2,1-4H3
- InChI Key: GQXUVRYICOKHND-UHFFFAOYSA-N
- SMILES: O(CCN1C(=O)OC2C=CC(C)=CC1=2)C1C=C(C)C=CC=1C(C)C
Computed Properties
- Exact Mass: 325.16779360g/mol
- Monoisotopic Mass: 325.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 38.8Ų
5-methyl-3-{2-5-methyl-2-(propan-2-yl)phenoxyethyl}-2,3-dihydro-1,3-benzoxazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1572-0101-2μmol |
5-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one |
638142-16-2 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
| Life Chemicals | F1572-0101-5μmol |
5-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one |
638142-16-2 | 90%+ | 5μmol |
$63.0 | 2023-11-21 | |
| Life Chemicals | F1572-0101-10μmol |
5-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one |
638142-16-2 | 90%+ | 10μmol |
$69.0 | 2023-11-21 | |
| Life Chemicals | F1572-0101-20μmol |
5-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one |
638142-16-2 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
| Life Chemicals | F1572-0101-1mg |
5-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one |
638142-16-2 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
| Life Chemicals | F1572-0101-2mg |
5-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one |
638142-16-2 | 90%+ | 2mg |
$59.0 | 2023-11-21 | |
| Life Chemicals | F1572-0101-3mg |
5-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one |
638142-16-2 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
| Life Chemicals | F1572-0101-4mg |
5-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one |
638142-16-2 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
| Life Chemicals | F1572-0101-5mg |
5-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one |
638142-16-2 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
| Life Chemicals | F1572-0101-10mg |
5-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one |
638142-16-2 | 90%+ | 10mg |
$79.0 | 2023-11-21 |
5-methyl-3-{2-5-methyl-2-(propan-2-yl)phenoxyethyl}-2,3-dihydro-1,3-benzoxazol-2-one Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 5-methyl-3-{2-5-methyl-2-(propan-2-yl)phenoxyethyl}-2,3-dihydro-1,3-benzoxazol-2-one
5-Methyl-3-{2-[5-Methyl-2-(Propan-2-Yl)Phenoxy]Ethyl}-2,3-Dihydro-1,3-Benzoxazol-2-One: A Comprehensive Overview
CAS No 638142-16-2 refers to the compound known as 5-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one, a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science. Recent studies have highlighted its role in modulating cellular pathways, making it a subject of interest for researchers worldwide.
The molecular structure of this compound is characterized by a benzoxazolone ring system, which is a fused bicyclic structure consisting of a benzene ring and an oxazole ring. The presence of substituents such as the methyl group at position 5 and the phenoxyethyl group at position 3 introduces steric and electronic effects that influence its reactivity and bioavailability. These features make it a valuable candidate for exploring novel therapeutic agents.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving coupling agents and protecting groups. Researchers have employed methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination to construct the key intermediates. These techniques not only enhance the yield but also improve the purity of the final product, which is crucial for downstream applications.
In terms of pharmacological activity, studies have demonstrated that this compound exhibits potent inhibitory effects on specific enzymes associated with inflammatory pathways. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This makes it a potential candidate for developing anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs.
Beyond its pharmacological applications, this compound has also been explored for its role in material science. Its rigid aromatic system and functional substituents make it suitable for applications in organic electronics, such as semiconductors and light-emitting materials. Recent research has focused on its ability to form self-assembled monolayers, which could be utilized in nanotechnology and sensor development.
The environmental impact of this compound is another area of interest. Studies have assessed its biodegradability and toxicity profiles under various conditions. Preliminary findings suggest that it exhibits low toxicity towards aquatic organisms, which aligns with current trends toward eco-friendly chemical design.
In conclusion, CAS No 638142-16-2 represents a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a promising candidate for future innovations in drug development and material science.
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